Technical Guide: Chemical Structure, Synthesis, and Pharmacological Applications of 7-Methoxy-2-methyl-4H-thiochromen-4-one
Technical Guide: Chemical Structure, Synthesis, and Pharmacological Applications of 7-Methoxy-2-methyl-4H-thiochromen-4-one
Executive Summary
7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS: 61497-83-4) is a highly versatile bicyclic heterocyclic compound characterized by a thiochromone (benzothiopyran-4-one) core. In contemporary medicinal chemistry, this scaffold is highly valued for its rigid geometry and distinct electronic distribution, making it an ideal intermediate for synthesizing complex pharmacophores. Most notably, it serves as a critical building block in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors —a class of therapeutics targeting nitric oxide (NO) dysregulation in respiratory and inflammatory diseases[1].
This guide provides an in-depth analysis of the compound's physicochemical properties, validated synthetic methodologies, regioselective functionalization, and its mechanistic role in drug discovery.
Chemical Identity and Physicochemical Properties
The structural integrity of 7-methoxy-2-methyl-4H-thiochromen-4-one relies on the fusion of a benzene ring with a sulfur-containing pyran-4-one ring. The electron-donating methoxy group at the C7 position enriches the electron density of the aromatic system, while the C2-methyl group provides a sterically accessible, acidic site for downstream functionalization.
Table 1: Physicochemical Profile
| Property | Value | Structural/Functional Significance |
| IUPAC Name | 7-methoxy-2-methyl-4H-thiochromen-4-one | Defines the core benzothiopyran-4-one scaffold. |
| CAS Registry Number | 61497-83-4 | Unique identifier for chemical sourcing[2]. |
| Molecular Formula | C₁₁H₁₀O₂S | Indicates a high degree of unsaturation. |
| Molecular Weight | 206.26 g/mol | Low molecular weight ideal for fragment-based drug design[3]. |
| Topological Polar Surface Area (TPSA) | 54.54 Ų | Optimal for cellular permeability and oral bioavailability[3]. |
| LogP (Predicted) | 2.06 | Favorable lipophilicity for membrane crossing[3]. |
| Density | 1.2 ± 0.1 g/cm³ | Standard for highly conjugated heterocyclic systems[4]. |
| Boiling Point | 336.7 ± 42.0 °C at 760 mmHg | High thermal stability due to aromaticity[4]. |
Synthetic Methodology: The Pechmann-Type Condensation
The primary route to synthesize 7-methoxy-2-methyl-4H-thiochromen-4-one involves a condensation reaction between 3-methoxybenzenethiol and ethyl acetoacetate. This reaction is fundamentally driven by Polyphosphoric Acid (PPA) , which acts synergistically as a solvent, a strong Lewis/Brønsted acid catalyst, and a dehydrating agent[5].
Causality of the Reaction Conditions
-
Why PPA? PPA protonates the carbonyl oxygen of ethyl acetoacetate, drastically increasing its electrophilicity. This facilitates an initial electrophilic attack by the sulfur atom of 3-methoxybenzenethiol. Subsequent intramolecular Friedel-Crafts-type acylation closes the ring. PPA also sequesters the water byproduct, driving the equilibrium toward the final cyclized product.
-
Why 110°C? The high viscosity of PPA requires elevated temperatures to ensure proper mixing and to overcome the activation energy barrier of the intramolecular cyclization. Exceeding 120°C, however, risks charring the organic substrates.
-
Why an Ice Water Quench? The hydrolysis of excess PPA is highly exothermic. Pouring the mixture into ice water safely dissipates this heat while precipitating the hydrophobic thiochromone product.
Step-by-Step Protocol
-
Preparation: Dissolve 3-methoxybenzenethiol (28.5 mmol) in 200 g of Polyphosphoric Acid (PPA) in a round-bottom flask equipped with a mechanical stirrer[5].
-
Addition: Add ethyl acetoacetate (28.5 mmol) dropwise at room temperature under a continuous nitrogen atmosphere to prevent oxidative disulfide formation.
-
Cyclization: Heat the reaction mixture to 110°C with vigorous stirring for exactly 5 hours[5].
-
Quenching: Carefully pour the hot, viscous mixture into 100 mL of crushed ice water. Stir until the PPA is fully hydrolyzed.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product[5].
Figure 1: Synthesis workflow of 7-methoxy-2-methyl-4H-thiochromen-4-one via condensation.
Reactivity Profile: Regioselective α-Lithiation
A defining chemical property of 7-methoxy-2-methyl-4H-thiochromen-4-one is the high acidity of the protons on the C2-methyl group. This allows for regioselective functionalization, which is critical for building complex drug molecules.
Causality of Regioselective Deprotonation
Treatment of the compound with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) results in the exclusive deprotonation of the C2-methyl group[6].
-
Thermodynamic Stability: The resulting carbanion is highly stabilized through resonance. The negative charge is delocalized across the adjacent carbon-carbon double bond and onto the electronegative carbonyl oxygen, forming an extended, highly stable enolate system.
-
Kinetic Control: LDA is sterically hindered, preventing unwanted nucleophilic attack directly on the carbonyl carbon. The reaction must be performed at cryogenic temperatures (-78°C) in anhydrous Tetrahydrofuran (THF) to prevent self-condensation or decomposition of the highly reactive α-lithiated intermediate[6].
Once the α-lithiated species is formed, it can be trapped by a variety of electrophiles (e.g., alkyl halides, aldehydes, or carbon dioxide) to yield 2-substituted 4H-thiochromen-4-one derivatives[6].
Figure 2: Regioselective α-lithiation and subsequent electrophilic functionalization.
Pharmacological Application: GSNOR Inhibition
In drug development, 7-methoxy-2-methyl-4H-thiochromen-4-one is prominently utilized as an intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors [1].
The Mechanistic Role of GSNOR
Nitric Oxide (NO) is a crucial signaling molecule that mediates bronchodilation and anti-inflammatory responses in the lungs[1]. In biological systems, NO is stored and transported as S-nitrosoglutathione (GSNO) . The enzyme GSNOR metabolizes GSNO, effectively depleting the bioavailable pool of NO. In respiratory diseases like Asthma and Chronic Obstructive Pulmonary Disease (COPD), GSNOR is often upregulated, leading to a pathological deficiency of NO and GSNO[1].
Scaffold Utility
By utilizing the 7-methoxy-2-methyl-4H-thiochromen-4-one scaffold, medicinal chemists can synthesize competitive inhibitors of GSNOR. For example, the compound can be iodinated at the C3 position to form 3-iodo-7-methoxy-2-methyl-4H-thiochromen-4-one, which is then subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to append functional groups that perfectly map to the GSNOR active site[1]. Inhibiting GSNOR preserves endogenous GSNO levels, restoring normal pulmonary physiology[1].
Figure 3: Mechanism of action for thiochromone-derived GSNOR inhibitors in NO signaling.
References
- Sun, X., et al. "Novel s-nitrosoglutathione reductase inhibitors." World Intellectual Property Organization (WO2011100433A1), 2011.
-
Oxford University Press. "Reactions of α-Lithiated 4H-1-Benzothiopyran-4-one and 1,2-dihydrocyclopenta[b][1]benzothiopyran-9(3H)-one Derivatives." Chemical Senses, 2006. Available at:[Link]
Sources
- 1. WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 页面加载中... [m.guidechem.com]
- 5. KR20120138746A - ì ê·í ï½-ëí¸ë¡ìê¸ë£¨íì¹ì¨ 리ëíìì ìµì ì - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
